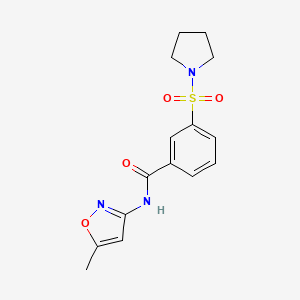![molecular formula C25H25N3O4 B3564848 N-[2-(benzyloxy)-3-ethoxybenzyl]-N-(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)acetamide](/img/structure/B3564848.png)
N-[2-(benzyloxy)-3-ethoxybenzyl]-N-(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)acetamide
Overview
Description
N-[2-(benzyloxy)-3-ethoxybenzyl]-N-(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)acetamide is a complex organic compound that features a benzimidazole core attached to a benzyl group via an acetamide linkage. Its unique structure provides diverse functionalities, making it of interest for various scientific and industrial applications.
Synthetic Routes and Reaction Conditions:
Method 1: The synthesis begins with the preparation of 2-(benzyloxy)-3-ethoxybenzylamine. This intermediate is then coupled with 2-oxo-2,3-dihydro-1H-benzimidazole-5-carboxylic acid chloride under basic conditions to form the final product.
Method 2: Another approach involves the reaction of 2-(benzyloxy)-3-ethoxybenzaldehyde with 1H-benzimidazole in the presence of acetic anhydride, followed by reduction and acetylation steps.
Industrial Production Methods:
Typically, the industrial production of this compound would involve large-scale batch reactors ensuring precise control over reaction conditions such as temperature, pressure, and pH to maximize yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidative cleavage of the benzyloxy group using strong oxidizing agents like potassium permanganate.
Reduction: Hydrogenation of the compound in the presence of a palladium catalyst can reduce any present nitro or keto groups to amines or alcohols, respectively.
Substitution: The aromatic rings in the structure are prone to electrophilic substitution reactions, especially at positions ortho to the benzyloxy and ethoxy groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄), acidic or basic medium.
Reduction: Hydrogen gas (H₂) with a palladium on carbon (Pd/C) catalyst.
Substitution: Halogenating agents like bromine (Br₂) in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidative cleavage products include 2-hydroxy-3-ethoxybenzaldehyde and benzoic acid.
Reduction products include benzimidazolyl ethyl alcohol derivatives.
Substitution reactions yield halogenated or other substituted aromatic derivatives.
Scientific Research Applications
This compound is valuable in various scientific domains:
Chemistry: Acts as a ligand in coordination chemistry, forming stable complexes with metal ions.
Biology: Investigated for its potential as an enzyme inhibitor due to its ability to bind to active sites of certain enzymes.
Medicine: Explored as a candidate for anticancer and antimicrobial therapies, owing to its ability to interfere with cellular processes in pathogens and cancer cells.
Industry: Utilized in material science for the synthesis of novel polymers and as a precursor in organic light-emitting diodes (OLEDs).
Mechanism of Action
The compound interacts primarily through its benzimidazole core, which can mimic nucleic acid bases, allowing it to intercalate with DNA or bind to enzymes, disrupting their normal function. The acetamide linkage and benzyloxy group further enhance its binding affinity and specificity towards biological targets, influencing various molecular pathways.
Comparison with Similar Compounds
Similar Compounds: N-[2-(benzyloxy)-benzyl]-N-(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)acetamide and N-[3-ethoxybenzyl]-N-(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)acetamide.
Uniqueness: The combination of both benzyloxy and ethoxy groups in the benzyl moiety sets it apart from similar compounds, imparting unique electronic and steric properties. This configuration can result in higher biological activity or better chemical stability.
N-[2-(benzyloxy)-3-ethoxybenzyl]-N-(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)acetamide truly stands as a fascinating molecule with its diverse applications and intriguing chemistry.
Properties
IUPAC Name |
N-[(3-ethoxy-2-phenylmethoxyphenyl)methyl]-N-(2-oxo-1,3-dihydrobenzimidazol-5-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N3O4/c1-3-31-23-11-7-10-19(24(23)32-16-18-8-5-4-6-9-18)15-28(17(2)29)20-12-13-21-22(14-20)27-25(30)26-21/h4-14H,3,15-16H2,1-2H3,(H2,26,27,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOQSIQPMQVAYJO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1OCC2=CC=CC=C2)CN(C3=CC4=C(C=C3)NC(=O)N4)C(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[[3-[(4-Chlorophenyl)carbamoyl]phenyl]sulfonylamino]benzoic acid](/img/structure/B3564776.png)

![5-bromo-N-{3-[(2,4-dichlorobenzoyl)amino]phenyl}-2-furamide](/img/structure/B3564803.png)
![5-bromo-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]furan-2-carboxamide](/img/structure/B3564805.png)

![Ethyl [(3-cyclohexyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetate](/img/structure/B3564837.png)
![4-bromo-N-[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B3564845.png)



![2-chloro-5-[(diethylamino)sulfonyl]-N-3-pyridinylbenzamide](/img/structure/B3564868.png)


